1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H12F3NO3 |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12F3NO3/c11-10(12,13)8(15)3-6-14-4-1-7(2-5-14)9(16)17/h3,6-7H,1-2,4-5H2,(H,16,17) |
InChI Key |
JWSHXVSYKMNMBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyridine-4-Carboxylic Acid
The piperidine-4-carboxylic acid (also known as nipecotic acid) can be efficiently prepared by catalytic hydrogenation of pyridine-4-carboxylic acid. This method is industrially favored due to its scalability and straightforward operation.
| Parameter | Condition/Value |
|---|---|
| Starting material | Pyridine-4-carboxylic acid |
| Catalyst | Palladium on charcoal |
| Catalyst ratio | 0.01–0.05 (weight ratio to substrate) |
| Solvent | Water |
| Hydrogen pressure | 4–5 MPa |
| Temperature | 90–100 °C |
| Reaction time | 3–4 hours |
| Work-up | Filtration to remove catalyst, vacuum distillation to remove moisture, crystallization from methanol at 10 °C |
This method overcomes issues of catalyst passivation and high-pressure equipment costs present in other hydrogenation protocols. The process yields high purity piperidine-4-carboxylic acid suitable for further functionalization.
Synthesis of the 4,4,4-Trifluoro-3-oxobut-1-en-1-yl Fragment
Preparation of Ethyl 4,4,4-Trifluoro-3-oxobutanoate
The trifluoromethylated ketoester intermediate is typically synthesized via reaction of ethyl 4,4,4-trifluoroacetoacetate under acidic conditions.
| Parameter | Condition/Value |
|---|---|
| Starting material | Ethyl 4,4,4-trifluoroacetoacetate |
| Reagent | Polyphosphoric acid |
| Temperature | 120 °C |
| Reaction time | 25 hours (18 h + 7 h additional) |
| Work-up | Quenching with saturated sodium bicarbonate, extraction with chloroform/isopropanol mixture, drying over magnesium sulfate, concentration under vacuum, purification by reverse-phase HPLC |
Yield is reported around 27%, with product characterized by NMR and mass spectrometry.
Coupling of Piperidine-4-Carboxylic Acid with the Trifluoromethylated Enone
General Coupling Strategy
The coupling involves formation of the enone substituent on the piperidine nitrogen or carboxyl functionalization. Protection of the piperidine nitrogen as a tert-butoxycarbonyl (Boc) derivative is common to control reactivity.
Representative Procedure for Piperidine-4-carboxylic Acid Derivatives
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with N-methylmorpholine and isobutyl chloroformate in THF at -10 °C | 73 | Formation of Boc-protected intermediate |
| Amide coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1-hydroxybenzotriazole, triethylamine in dichloromethane at room temperature | 70 | Coupling with amines or ketoesters |
| Cyclization and purification | Reflux with p-toluenesulfonic acid monohydrate in toluene, followed by column chromatography | - | Final purification step |
These steps allow installation of various substituents on the piperidine-4-carboxylic acid scaffold, including the trifluoromethylated keto-enone moiety, by amide bond formation or enone condensation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Aqueous medium | Conversion of alkenes or alcohols to ketones or carboxylic acids |
| Example: The trifluoromethyl group (CF₃) enhances stability, reducing susceptibility to oxidative cleavage compared to non-fluorinated analogs. |
Reduction
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | Reduction of carbonyl groups (e.g., ketones to alcohols) |
| Mechanism: The carboxylic acid group may undergo reduction to form alcohol derivatives under strong reducing conditions. |
Substitution
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Substitution | Nucleophiles (amines, thiols) + base | Basic conditions | Replacement of hydrogen atoms or leaving groups |
| Example: The piperidine nitrogen can act as a nucleophile, enabling substitution reactions with electrophiles. |
Reactivity of Functional Groups
-
Trifluoromethyl group (CF₃) :
-
Contributes to hydrophobicity and enhances binding affinity to biological targets.
-
Acts as an electron-withdrawing group, influencing reaction kinetics (e.g., stabilizing enolates in condensation reactions).
-
-
Piperidine ring :
-
The six-membered nitrogen-containing ring enables hydrogen bonding and interactions with enzymes/receptors.
-
-
Carboxylic acid group :
Reaction Conditions and Stability
-
Weak bases (e.g., sodium bicarbonate) are preferred to avoid saponification of ester groups during ring-closing steps .
-
Two-phase systems (e.g., water/organic solvent) stabilize intermediates and improve separation efficiency .
Comparison of Reaction Pathways
| Reaction Type | Key Features | Relevance to Biological Activity |
|---|---|---|
| Oxidation | Converts alkene to ketone | Potential pathway for metabolite generation |
| Reduction | Generates alcohol derivatives | Modifies solubility and bioavailability |
| Substitution | Introduces new functional groups | Enhances target specificity in drug design |
Scientific Research Applications
Medicinal Chemistry
1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid is being investigated for its potential pharmaceutical applications:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria.
- Anti-inflammatory Effects : Research indicates that this compound may have potential as an anti-inflammatory agent due to its ability to modulate cytokine production.
Case Study Example :
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced inflammation in animal models of arthritis .
Agrochemicals
The unique properties of this compound make it a candidate for use in agrochemicals:
- Pesticidal Properties : The trifluoromethyl group enhances the efficacy of pesticides derived from this compound, making them more effective against pests while minimizing environmental impact.
Case Study Example :
Field trials have indicated that formulations based on this compound resulted in higher crop yields compared to traditional pesticides .
Materials Science
In materials science, this compound is being explored for its utility in developing advanced materials:
- Polymer Synthesis : The incorporation of piperidine derivatives into polymer matrices can enhance mechanical properties and thermal stability.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant activity against bacteria |
| Anti-inflammatory | Reduced inflammation in animal models | |
| Agrochemicals | Pesticides | Improved efficacy and crop yields |
| Materials Science | Polymer development | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The piperidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Piperidine-4-carboxylic Acid Derivatives
The following table compares structural features, physicochemical properties, and synthesis methods of 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid with analogous compounds derived from the evidence:
Structural and Functional Group Analysis
- Trifluoro-enone substituent: The target compound’s CH₂=CH-C(O)-CF₃ group confers strong electron-withdrawing effects, enhancing reactivity compared to esters (e.g., ethoxycarbonyl ) or aromatic substituents (e.g., 3-fluorobenzyl ).
- Bulkiness: The cyclopentanecarbonyl group introduces steric hindrance, whereas the trifluoro-enone substituent balances bulk with electronic effects.
- Aromatic vs. Aliphatic Substituents: Compounds like 1-(3-fluorobenzyl)piperidine-4-carboxylic acid exhibit aromatic interactions, while the target compound’s aliphatic enone may favor different binding modes.
Physicochemical Properties
- Solubility: The ethoxycarbonyl derivative has moderate solubility (Log S = -2.3), while the trifluoro-enone group likely reduces solubility due to increased lipophilicity.
- Molecular Weight : The target compound (252.21 g/mol) is heavier than analogues like the ethoxycarbonyl derivative (201.22 g/mol ) due to the trifluoromethyl and ketone groups.
Biological Activity
1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid is an organofluorine compound notable for its unique trifluoromethyl group and piperidine structure. Its molecular formula is C10H12F3NO3, and it has a molecular weight of approximately 251.2 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.
Chemical Structure and Properties
The compound features:
- Piperidine ring : A six-membered nitrogen-containing heterocycle.
- Carboxylic acid functional group : Enhances reactivity and solubility in polar solvents.
- Trifluoromethyl group : Increases lipophilicity and may influence biological activity.
The presence of these structural components suggests that this compound could interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Pharmacological Potential
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities. These include:
- Antiviral Activity :
- Cytotoxicity :
- Binding Affinity Studies :
The mechanism by which this compound exerts its biological effects likely involves interactions with enzymes and receptors influenced by the trifluoromethyl group. This group enhances the compound's ability to engage with various molecular targets, leading to diverse biological effects depending on the specific context of use .
Study on Antiviral Activity
A detailed analysis was conducted on a series of piperidine derivatives for their antiviral properties against SARS-CoV-2. The study synthesized 63 analogues through Ugi four-component reactions and evaluated their efficacy against human coronavirus 229E. Four compounds were identified with significant inhibitory activity against viral polyprotein processing .
Cytotoxicity Screening
Research involving metallothionein type 4 (MT-4) cells assessed the cytotoxic effects of various piperidine derivatives. The results indicated that while some compounds were non-toxic at higher concentrations, others showed marginal toxicity, highlighting the importance of structure in determining biological safety profiles .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C10H12F3NO3 |
| Molecular Weight | 251.2 g/mol |
| Biological Activities | Antiviral activity, potential enzyme inhibition |
| Cytotoxicity | CC50 values > 100 µM for some analogues |
| Mechanism of Action | Interaction with enzymes/receptors |
Q & A
Q. Example Table: Key Reaction Conditions from Analogous Syntheses
Advanced: How can computational models optimize the synthesis and reactivity prediction of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity in enone-piperidine coupling. For example, ICReDD’s reaction path search methods () reduce trial-and-error experimentation by identifying low-energy pathways .
- Molecular Dynamics (MD) Simulations: Analyze solvent effects (e.g., DMF vs. toluene) on reaction kinetics .
- Machine Learning (ML): Train models on existing kinetic data (e.g., from and ) to predict optimal catalysts (e.g., Pd vs. Cu) and temperatures .
Case Study:
In , computational screening narrowed experimental conditions for similar heterocycles, achieving a 40% reduction in optimization time. Apply this to troubleshoot steric hindrance from the trifluoromethyl group .
Data Contradiction: How to resolve discrepancies in reported yields from different synthesis protocols?
Methodological Answer:
- Variable Analysis: Test hypotheses systematically:
- Design of Experiments (DoE): Use factorial designs to isolate critical factors (e.g., temperature, catalyst loading) .
Example:
In , substituents on aryl groups (e.g., 3-chlorophenyl vs. 4-chlorophenyl) altered yields by 15–20%. Similarly, steric effects from the trifluoromethyl group may require tailored conditions .
Structural Analysis: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemistry (e.g., E/Z configuration of the enone) as done for quinoline derivatives in . Bond lengths (C=O ~1.21 Å) and angles validate geometry .
- 2D NMR (COSY, HSQC): Assign coupling between the piperidine ring protons and the enone’s vinyl group .
- Elemental Analysis: Verify purity (>95%) by matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation as in ) .
Safety: What protocols mitigate risks when handling this compound?
Methodological Answer:
- Hazard Mitigation:
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to piperidine derivatives in ) .
- Avoid inhalation of trifluoromethyl ketone vapors; monitor for CNS effects .
- Emergency Measures:
- Skin contact: Wash with water for 15 minutes ().
- Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How does the trifluoromethyl group influence biological activity in research applications?
Methodological Answer:
- Metabolic Stability: The CF group enhances resistance to oxidative degradation, as seen in fluorinated drug candidates ().
- Binding Affinity: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target enzymes (e.g., carbonic anhydrase in ) .
- In Silico Docking: Model CF interactions with hydrophobic enzyme pockets using AutoDock Vina .
Basic: What are the key challenges in purifying this compound, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
